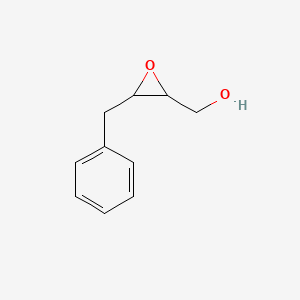
1-Chloro-3-nitromethyl-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-nitromethyl-benzene is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzene, where a chlorine atom and a nitromethyl group are substituted at the first and third positions, respectively. This compound is known for its applications in various chemical syntheses and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-nitromethyl-benzene can be synthesized through several methods:
-
Nitration of 1-Chlorotoluene: : This involves the nitration of 1-chlorotoluene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a controlled temperature to prevent over-nitration and to ensure the selective formation of the nitromethyl group at the meta position.
-
Chlorination of 3-Nitrotoluene: : Another method involves the chlorination of 3-nitrotoluene using chlorine gas in the presence of a catalyst such as ferric chloride. This method ensures the selective substitution of the chlorine atom at the para position relative to the nitromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration or chlorination processes. These processes are optimized for yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
1-Chloro-3-nitromethyl-benzene undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
-
Reduction: : The nitromethyl group can be reduced to an aminomethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
-
Oxidation: : The nitromethyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of 3-nitromethylphenol, 3-nitromethylphenylamine, etc.
Reduction: Formation of 1-chloro-3-aminomethyl-benzene.
Oxidation: Formation of 1-chloro-3-carboxybenzene.
科学研究应用
1-Chloro-3-nitromethyl-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex chemical entities.
作用机制
The mechanism of action of 1-chloro-3-nitromethyl-benzene depends on the specific chemical reactions it undergoes. For instance:
Nucleophilic Substitution: The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, facilitating the substitution reaction.
Reduction: The nitromethyl group is reduced through the transfer of electrons from the reducing agent to the nitro group, converting it to an aminomethyl group.
Oxidation: The nitromethyl group is oxidized through the transfer of oxygen atoms from the oxidizing agent, converting it to a carboxyl group.
相似化合物的比较
1-Chloro-3-nitromethyl-benzene can be compared with other similar compounds such as:
1-Chloro-4-nitromethyl-benzene: Similar in structure but with the nitromethyl group at the para position, which can lead to different reactivity and applications.
1-Bromo-3-nitromethyl-benzene: Similar but with a bromine atom instead of chlorine, which can affect the compound’s reactivity and the types of reactions it undergoes.
3-Nitrotoluene: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions but still useful in other types of chemical transformations.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications in various fields.
属性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
1-chloro-3-(nitromethyl)benzene |
InChI |
InChI=1S/C7H6ClNO2/c8-7-3-1-2-6(4-7)5-9(10)11/h1-4H,5H2 |
InChI 键 |
HBDVLCNYKBOPPO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[beta-(p-Methylthiophenyl) hexyl]imidazole nitric acid salt](/img/structure/B8472447.png)



![7-[3-(2-Hydroxyethoxy)-5-oxocyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B8472470.png)


![Pyrido[2,3-d]pyrimidin-7-amine,6-(3-amino-2,6-dichlorophenyl)-2-(methylthio)-](/img/structure/B8472495.png)





![(2S)-2-({[(4-methoxyphenyl)imino]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B8472532.png)
